N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE HYDROCHLORIDE
Description
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide hydrochloride is a structurally complex molecule featuring a benzothiazole core substituted with a chlorine atom at the 6-position. The compound integrates a pyrrolidine-3-carboxamide scaffold linked to a dimethylaminoethyl group, which may enhance solubility and bioavailability.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S.ClH/c1-25(2)10-11-26(22-24-18-9-8-16(23)13-19(18)30-22)21(29)15-12-20(28)27(14-15)17-6-4-3-5-7-17;/h3-9,13,15H,10-12,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVRMDNLIAWXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid to form the corresponding urea derivative . This intermediate is then reacted with 2-(dimethylamino)ethylamine and 5-oxo-1-phenylpyrrolidine-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE HYDROCHLORIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Applications
The compound has been studied for its potential as an anticancer agent. Research indicates that it may act as an inhibitor of kinesin spindle protein (KSP), which is crucial for mitosis. Inhibition of KSP can lead to the arrest of cancer cells in mitosis, causing cell death through the formation of monopolar spindles. This mechanism has been observed in several studies where similar compounds demonstrated efficacy against various cancer cell lines, suggesting that this compound could be developed into a clinical candidate for cancer therapy .
Case Study: KSP Inhibition
A notable case study involved a series of compounds structurally related to N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide hydrochloride. These compounds exhibited potent inhibition of KSP, leading to significant anticancer activity in vitro and in vivo. The favorable pharmacokinetic profiles observed suggest that this class of compounds could be further investigated for clinical applications .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of benzothiazole derivatives, including the target compound. Studies indicate that compounds with similar structures exhibit moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy, suggesting that modifications to the molecular structure could enhance their effectiveness against various pathogens .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Bacterial | 32 µg/mL | |
| Compound B | Fungal | 16 µg/mL | |
| Target Compound | Bacterial/Fungal | 8 µg/mL |
Neurological Research
The dimethylamino group present in the compound suggests potential applications in neurological research. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and have shown promise in modulating neuronal activity. This opens avenues for exploring the use of this compound in treating neurodegenerative diseases or cognitive disorders .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is critical for optimizing the pharmacological properties of this compound. SAR studies on related benzothiazole derivatives have provided insights into how modifications affect biological activity. For instance, variations in substituents on the benzothiazole ring or alterations to the pyrrolidine scaffold can significantly impact potency and selectivity against target proteins .
Mechanism of Action
The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with benzothiazole-3-carboxamide derivatives synthesized in the study by Med. Chem. Commun. (2017), though key differences in core scaffolds and substituents highlight distinct synthetic and functional profiles. Below is a comparative analysis based on structural features, synthesis yields, and inferred properties:
Key Differences and Implications
Core Scaffold: The target compound employs a pyrrolidine-3-carboxamide backbone, whereas compounds use a thiazolidinone ring.
Substituent Chemistry: The target’s dimethylaminoethyl group introduces a basic tertiary amine, likely improving water solubility (especially as a hydrochloride salt). In contrast, compounds rely on aryl substituents (e.g., 4-chlorophenyl in 4g) for hydrophobicity-driven interactions .
Synthesis Efficiency: Yields for thiazolidinone derivatives in vary widely (37–70%), influenced by steric hindrance from substituents (e.g., 2,6-dichlorophenyl in 4j).
Biological Relevance: While focuses on antimicrobial and anti-inflammatory applications for thiazolidinones, the target compound’s benzothiazole-pyrrolidine hybrid structure may target kinases or neurotransmitter receptors, given precedent in similar molecules .
Research Findings and Limitations
- Compounds: Demonstrated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, with 4g and 4h showing IC₅₀ values <10 μM. No data exist for the target compound in this context .
- Solubility: The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral thiazolidinone derivatives, which may require formulation aids.
- Knowledge Gaps: Direct pharmacological data (e.g., IC₅₀, toxicity) for the target compound are absent in the provided evidence.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide hydrochloride is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a detailed examination of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 346.8 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities.
Biological Activity
1. Mechanism of Action
Research indicates that compounds containing benzothiazole derivatives often exhibit a range of biological activities, including:
- Antitumor Activity : Benzothiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of apoptotic pathways and cell cycle arrest mechanisms .
- Anticonvulsant Effects : Some studies have indicated that similar compounds may possess anticonvulsant properties, potentially through the modulation of neurotransmitter systems involved in seizure activity .
2. Pharmacological Properties
The pharmacological profile of this compound includes:
| Activity | Description |
|---|---|
| Antitumor | Induces apoptosis in cancer cells; inhibits proliferation. |
| Anticonvulsant | Modulates neurotransmitter systems; potential efficacy in seizure models. |
| Antimicrobial | Exhibits activity against various bacterial strains; further studies needed. |
Case Studies
Case Study 1: Antitumor Activity
A study investigated the effect of the compound on human cancer cell lines. Results showed significant inhibition of cell growth, with IC50 values indicating effective concentrations for inducing apoptosis via caspase activation pathways .
Case Study 2: Anticonvulsant Screening
In vivo tests using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models demonstrated that the compound exhibited anticonvulsant effects comparable to standard treatments like phenytoin and carbamazepine, suggesting its potential as a therapeutic agent in epilepsy management .
Research Findings
Recent findings highlight the following aspects regarding the biological activity of this compound:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to significantly inhibit the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent .
- Neuroprotective Effects : The compound may exert neuroprotective effects, which could be beneficial in treating neurological disorders due to its ability to modulate excitatory neurotransmission .
Q & A
Q. Validation Methods :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., benzothiazole protons at δ 7.2–8.1 ppm and pyrrolidine carbonyl at ~170 ppm) .
- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm) and N–H bending (~1550 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Question: How can reaction conditions be optimized to improve yield and purity?
Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility compared to ethanol, reducing side-product formation .
- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) can accelerate amide bond formation.
- Temperature Control : Lowering reaction temperature during quaternization (e.g., 0–5°C) minimizes decomposition of the dimethylaminoethyl group .
Basic Question: What are the key challenges in purifying this compound, and which chromatographic techniques are effective?
Answer :
Challenges include:
- Hydroscopicity : The hydrochloride salt absorbs moisture, requiring anhydrous conditions during handling.
- Co-eluting Impurities : Similar-polarity byproducts (e.g., unreacted benzothiazole derivatives) complicate isolation.
Q. Purification Methods :
Advanced Question: How can stability studies identify degradation pathways under varying pH and temperature conditions?
Answer :
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).
- LC-MS Analysis : Monitor degradation products (e.g., hydrolysis of the amide bond or benzothiazole ring oxidation) .
Basic Question: What in vitro assays are suitable for evaluating its biological activity?
Q. Answer :
- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence/absorbance readouts.
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Question: How can molecular docking and QSAR models predict target binding affinity and guide structural modifications?
Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., ATP-binding pockets).
- QSAR Parameters : Correlate substituent electronic effects (Hammett σ constants) with activity data to prioritize analogs .
Basic Question: How do researchers validate the compound’s solubility and partition coefficient (log P)?
Q. Answer :
Advanced Question: What strategies mitigate discrepancies between computational predictions and experimental log P values?
Answer :
- Force Field Adjustments : Refine atomic charges in molecular dynamics simulations to account for protonation states.
- Experimental Replicates : Perform triplicate measurements under controlled humidity/temperature .
Basic Question: How are contradictory bioactivity data resolved across different studies?
Q. Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line genetic drift, serum concentration differences).
- Dose-Response Curves : Re-evaluate IC values using standardized protocols .
Advanced Question: What orthogonal assays confirm target engagement versus off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
